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molecular formula C10H13BrO B178157 4-Bromo-2-tert-butylphenol CAS No. 10323-39-4

4-Bromo-2-tert-butylphenol

Cat. No. B178157
M. Wt: 229.11 g/mol
InChI Key: IKMJSWBFODAWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025388

Procedure details

Using the same procedure as for the preparation of 5-bromo-2-t-butylphenol (Compound D), but instead using 50 g (289.0 mmol) of 4-bromophenol, 21.40 g (27.25 ml, 289.0 mmol) of t-butanol and 14 ml of conc. sulfuric acid (added slowly) and 140 ml of distilled carbon tetrachloride, stirred at room temperature for 24 hours produced a dull green-colored solution and a white precipitate. At this time an additional 3.5 ml of conc. sulfuric acid was added and the solution was allowed to stir for 4 days more at room temperature. After aqueous workup, a dark yellow oil was isolated. Purification by flash chromatography (silica, 2% ethyl acetate in hexane) yielded the title compound as a clear, light yellow oil. PMR (CDCl3): d 1.38 (9H, s), 4.79 (1H, s), 6.54 (1H, d, J=8.5 Hz), 7.16 (1H, dd, J=8.5, 2.5 Hz), 7.35 (1H, d, J=2.5 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
27.25 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
3.5 mL
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])=[C:6]([OH:8])[CH:7]=1.[Br:13]C1C=CC(O)=CC=1.C(O)(C)(C)C.S(=O)(=O)(O)O>C(Cl)(Cl)(Cl)Cl>[Br:13][C:3]1[CH:2]=[CH:7][C:6]([OH:8])=[C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)C(C)(C)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Three
Name
Quantity
27.25 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
3.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced a dull green-colored solution
STIRRING
Type
STIRRING
Details
to stir for 4 days more at room temperature
Duration
4 d
CUSTOM
Type
CUSTOM
Details
After aqueous workup, a dark yellow oil was isolated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 2% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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